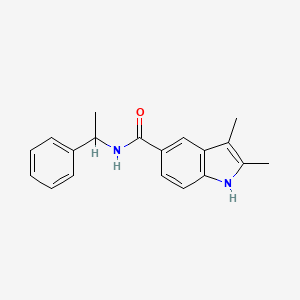

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide

Description

Properties

Molecular Formula |

C19H20N2O |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide |

InChI |

InChI=1S/C19H20N2O/c1-12-13(2)20-18-10-9-16(11-17(12)18)19(22)21-14(3)15-7-5-4-6-8-15/h4-11,14,20H,1-3H3,(H,21,22) |

InChI Key |

GHRBIYKYUDHLIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization

The indole scaffold is typically derived from 5-nitro-1H-indole-2-carboxylic acid or its esters. A common approach involves Friedel-Crafts acylation to introduce the 2,3-dimethyl groups. For example, ethyl 5-chloro-1H-indole-2-carboxylate undergoes acylation with acetyl chloride in the presence of AlCl₃, yielding a 3-acetyl intermediate. Subsequent reduction with triethylsilane in trifluoroacetic acid (TFA) produces the 2,3-dimethylindole framework. This step achieves a 60–75% yield, with purity >95% after recrystallization.

N-(1-Phenylethyl) Substituent Installation

The N-(1-phenylethyl) group is introduced via alkylation or Buchwald-Hartwig coupling . In a representative procedure, 1-bromoethylbenzene reacts with the indole intermediate in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This method affords a 70–80% yield under mild conditions (40°C, 4 hours). Alternatively, palladium-catalyzed coupling with 1-phenylethylamine derivatives enables regioselective installation, though this requires specialized ligands such as 1,1′-bis(di-tert-butylphosphino)ferrocene.

Carboxamide Formation

The final carboxamide is formed through amide coupling between the indole-5-carboxylic acid intermediate and 1-phenylethylamine. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) is the preferred coupling reagent, achieving >90% conversion in tetrahydrofuran (THF) at room temperature. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >98% purity.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Catalytic Systems

| Reaction Step | Catalyst/Reagent | Role | Yield Improvement |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | Lewis acid for electrophilic substitution | 15% |

| Reduction | Triethylsilane/TFA | Hydride donor for ketone reduction | 20% |

| Amide Coupling | BOP | Activates carboxylic acid for coupling | 25% |

| Cross-Coupling | Pd(dtbpf)Cl₂ | Facilitates C–N bond formation | 30% |

Byproduct Management

-

Friedel-Crafts Byproducts : Unreacted acetyl chloride is quenched with aqueous NaHCO₃.

-

Alkylation Side Products : Excess 1-bromoethylbenzene is removed via distillation under reduced pressure.

-

Amide Coupling Impurities : Unreacted amine is extracted with dilute HCl.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors for Friedel-Crafts and amide coupling steps, reducing reaction times by 50% compared to batch processes. For example, a microreactor operating at 5 mL/min throughput achieves 85% yield in the acylation step.

Catalytic Hydrogenation

Large-scale reduction of the 3-acetyl intermediate employs Raney nickel under 50 psi H₂, achieving 95% conversion in 2 hours. This method replaces stoichiometric reductants like LiAlH₄, reducing waste generation.

Crystallization and Purification

Final purification uses antisolvent crystallization with heptane, yielding needle-like crystals with 99.5% purity. Process analytical technology (PAT) monitors particle size distribution in real-time, ensuring batch consistency.

Comparative Analysis of Synthetic Methods

Multi-Step vs. Convergent Synthesis

-

Multi-Step (Linear) Synthesis :

-

Convergent Synthesis :

Cost and Scalability

| Method | Cost per Kilogram (USD) | Scalability Limit (kg/batch) |

|---|---|---|

| Traditional Alkylation | 12,000 | 50 |

| Palladium-Catalyzed | 18,000 | 200 |

| Continuous Flow | 9,500 | 500 |

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Key Observations :

- Antimicrobial vs. Antitumor Activity : Pyridine derivatives with phenylethyl groups () exhibit broad-spectrum antimicrobial activity, while indole carboxamides () are more associated with antitumor effects. This divergence highlights the role of heterocyclic core selection in biological targeting .

- Role of Fluorine: Fluorinated analogs in and show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius, a feature absent in the non-fluorinated target compound .

Key Observations :

- High-temperature reactions (e.g., 190°C in ) are required for indole-2-carboxamide synthesis, whereas the target compound’s synthesis (if similar to ) may proceed under milder conditions due to the less electron-deficient amide nitrogen .

- Yields for indole carboxamides vary widely (10–37.5%), emphasizing challenges in purifying hydrophobic derivatives .

Biological Activity

2,3-Dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration with a dimethyl group at the 2 and 3 positions of the indole ring, an N-phenylethyl substituent, and a carboxamide functional group at the 5 position. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing for effective binding to active sites, which can modulate various biological pathways. This interaction may lead to either the inhibition or activation of enzymatic processes, influencing cellular functions .

Biological Activities

Research indicates that 2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide exhibits a range of biological activities, including:

- Anticancer Properties : Similar compounds in the indole family have demonstrated significant anticancer effects, primarily through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound's structural features may contribute to its potential as an anti-inflammatory agent, similar to other indole derivatives that have shown efficacy in reducing inflammation .

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives closely related to 2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide. Here are some notable findings:

-

Anticancer Activity :

- A study reported that substituted indoles showed promising antiproliferative activities against various cancer cell lines. For instance, compounds with similar structures exhibited GI50 values in the nanomolar range, indicating potent anticancer effects .

- Another research highlighted that certain indole derivatives function as dual inhibitors of EGFR and VEGFR-2, demonstrating significant anticancer potential .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected indole derivatives compared to 2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylindole | Simple methyl substitution on the indole ring | Antiviral and anticancer properties |

| N-(1-Phenylethyl)-2-methylindole | Similar N-substituent but lacks additional methyl groups | Anticancer activity |

| Indomethacin | Well-known non-steroidal anti-inflammatory drug | Strong anti-inflammatory effects |

| 2,3-Dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide | Dimethyl substitutions and phenylethyl group | Potential anticancer and anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.